molecular formula C21H20N4O3 B11342047 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11342047
M. Wt: 376.4 g/mol
InChI Key: LCVDVTVVBUEXSG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is an organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by the presence of two methoxyphenyl groups and an imidazo[1,2-a]pyrazin-3-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the imidazo[1,2-a]pyrazine core. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one
  • 2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one
  • 2-Acetamido-5-(4-methoxyphenyl)pyrazine

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C21H20N4O3/c1-26-16-7-5-15(6-8-16)23-21-20(24-19-13-22-10-11-25(19)21)14-4-9-17(27-2)18(12-14)28-3/h4-13,23H,1-3H3

InChI Key

LCVDVTVVBUEXSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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